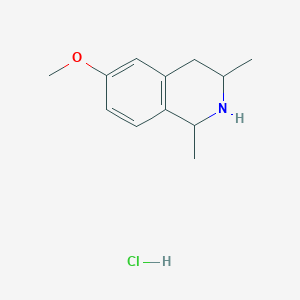

6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

Nomenclature and CAS Registry Numbers

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The Chemical Abstracts Service has assigned the registry number 1443980-99-1 to the hydrochloride salt form of this compound, which serves as the definitive identifier for this specific chemical entity in scientific literature and commercial applications. The corresponding free base compound, lacking the hydrochloride component, carries the distinct CAS registry number 1341159-51-0, emphasizing the importance of distinguishing between different salt forms of the same parent molecule.

The molecular formula for the hydrochloride salt is C₁₂H₁₈ClNO, reflecting the addition of hydrochloric acid to the basic nitrogen atom present in the tetrahydroisoquinoline core structure. This protonation results in a molecular weight of 227.73 grams per mole, compared to 191.27 grams per mole for the free base form. The systematic name follows the numbering convention established for isoquinoline derivatives, where the methoxy substituent occupies position 6 of the aromatic ring system, while methyl groups are positioned at carbons 1 and 3 of the tetrahydroisoquinoline framework.

Alternative nomenclature systems have been employed in various chemical databases and research publications. The compound is sometimes referenced using simplified naming conventions that emphasize its structural relationship to other tetrahydroisoquinoline derivatives. The SMILES notation for this compound is represented as CC1NC(C)C2=C(C=C(OC)C=C2)C1.Cl, providing a linear textual representation of its three-dimensional molecular structure. This notation system facilitates computational chemistry applications and database searches across multiple scientific platforms.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Registry Number | 1341159-51-0 | 1443980-99-1 |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO |

| Molecular Weight | 191.27 g/mol | 227.73 g/mol |

| SMILES Notation | CC1NC(C)C2=C(C=C(OC)C=C2)C1 | CC1NC(C)C2=C(C=C(OC)C=C2)C1.Cl |

Structural Classification and Core Features

The structural architecture of this compound positions it within the tetrahydroisoquinoline family, which represents one of the most significant classes of naturally occurring and synthetic alkaloids. The core tetrahydroisoquinoline framework consists of a bicyclic structure formed by the fusion of a benzene ring with a partially saturated pyridine ring, creating a rigid molecular scaffold that serves as the foundation for numerous bioactive compounds. This structural motif is characterized by the presence of a secondary amine functionality, which contributes to the compound's basic properties and its ability to form stable salt complexes with various acids.

The substitution pattern of this particular derivative includes a methoxy group at position 6 of the aromatic ring system, which introduces electron-donating properties that can influence both the chemical reactivity and biological activity of the molecule. The presence of methyl substituents at positions 1 and 3 of the tetrahydroisoquinoline core creates additional steric and electronic effects that distinguish this compound from other members of the tetrahydroisoquinoline family. These structural modifications can significantly impact the compound's conformational preferences, intermolecular interactions, and overall chemical behavior.

The tetrahydroisoquinoline skeleton encountered in this compound is classified as a conformationally restricted analogue of phenethylamine derivatives, which places it in the broader category of biogenic amine-related structures. This classification has important implications for understanding the compound's potential interactions with biological systems, as many tetrahydroisoquinoline derivatives exhibit significant pharmacological activities through their structural similarity to endogenous neurotransmitters and their precursors. The hydrochloride salt formation involves protonation of the nitrogen atom within the tetrahydroisoquinoline ring, creating a positively charged ammonium species that is balanced by the chloride counterion.

Research has demonstrated that tetrahydroisoquinoline derivatives can be synthesized through various methodological approaches, with the Pictet-Spengler condensation reaction serving as one of the most widely employed synthetic strategies. This reaction involves the condensation of catecholamines or related phenethylamine derivatives with aldehydes under acidic conditions, followed by cyclization to form the characteristic bicyclic structure. The specific substitution pattern observed in 6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline suggests that its synthesis likely involves carefully selected starting materials and reaction conditions to achieve the desired regioselectivity and stereochemistry.

Historical Context and Discovery

The historical development of tetrahydroisoquinoline chemistry traces its origins to the pioneering work of Amé Pictet and Theodor Spengler, who first described the fundamental cyclization reaction that bears their names in 1911. This seminal discovery established the methodological foundation for the synthesis of numerous tetrahydroisoquinoline derivatives, including the specific compound under investigation. The Pictet-Spengler reaction initially involved the condensation of phenethylamine with dimethoxymethane under hydrochloric acid catalysis, demonstrating the feasibility of constructing tetrahydroisoquinoline frameworks through relatively straightforward synthetic transformations.

The broader context of tetrahydroisoquinoline research has been shaped by the recognition that these compounds constitute one of the largest families of alkaloids found in nature. Natural sources of tetrahydroisoquinoline derivatives have been identified across numerous plant species, with particular abundance in families such as Papaveraceae, Berberidaceae, and various cactaceae. The compound 6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has been isolated from natural sources, including the Mexican cereoid plant Backebergia militaris, which is known to produce various alkaloids with this structural framework.

The development of synthetic methodologies for tetrahydroisoquinoline preparation has evolved significantly since the original Pictet-Spengler discovery. Modern synthetic approaches have incorporated advances in reaction conditions, catalyst systems, and stereochemical control to enable the preparation of specific derivatives with desired substitution patterns. The synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been particularly well-studied, with researchers developing improved and practical synthetic routes that utilize Pictet-Spengler condensation strategies to provide novel solid intermediates and enhance overall reaction efficiency.

Contemporary research interest in tetrahydroisoquinoline derivatives has been driven by their diverse biological activities and potential therapeutic applications. Recent investigations have explored isoquinoline derivatives as potential anticancer agents, with studies demonstrating that certain structural modifications can enhance selectivity for specific molecular targets. These developments have contributed to renewed interest in the synthesis and characterization of novel tetrahydroisoquinoline derivatives, including compounds with methoxy and dimethyl substitution patterns similar to those found in this compound.

属性

IUPAC Name |

6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8;/h4-5,7-9,13H,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZOGPZNQPIBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)OC)C(N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-99-1 | |

| Record name | 6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Pictet–Spengler with Ti(OiPr)4 | Arylethylamine + ketone + Ti(OiPr)4 + acetic-formic anhydride + TFA | 65-85% | High efficiency, broad substrate scope | Requires titanium catalyst, acidic conditions |

| Formaldehyde + HCl Cyclization | Arylethylamine + formaldehyde + aqueous HCl, heating at 60 °C | ~50% | Direct hydrochloride salt formation | Moderate yield, longer reaction time |

| Aminal Dimer Intermediate Route | Arylethylamine + formaldehyde → aminal dimer → neutralization | Variable | Intermediate isolation possible | Multi-step, requires careful purification |

| Reduction and Functionalization | Ketone intermediates + NaBH4, halogenation, acylation | Variable | Allows diverse functionalization | Multi-step, lower overall yields |

化学反应分析

Types of Reactions: 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized to study enzyme inhibition and receptor binding. It is also used in the development of new drugs and therapeutic agents.

Medicine: This compound has potential medicinal applications, including its use as an anti-inflammatory agent and in the treatment of certain neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

作用机制

The mechanism by which 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the biological context and the specific application.

相似化合物的比较

Substituent Variations and Structural Features

The table below compares substituents and key features of the target compound with similar derivatives:

Notes:

- In contrast, trifluoromethyl (electron-withdrawing) groups reduce electron density, altering reactivity .

Physicochemical Properties

- Similarity Scores : Based on structural similarity metrics, 6-Methoxy-1,2,3,4-THIQ·HCl (CAS 57196-62-0) shares 94% similarity with the target compound, indicating close resemblance but differences in methyl group positions .

- Melting Points : 6,7-Dimethoxy-1-phenyl-THIQ·HCl melts at 251–254°C, whereas halogenated derivatives (e.g., bromo-substituted THIQ·HCl) often exhibit higher melting points due to increased molecular symmetry .

生物活性

6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

- Molecular Formula : C₁₂H₁₇NO

- CAS Number : 64687418

- SMILES Notation : CC1CC2=C(C=CC(=C2)OC)C(N1)C

- InChIKey : WSGQMOPDSPIBDB-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies. Key areas of focus include its neuroprotective properties and potential as an acetylcholinesterase (AChE) inhibitor.

Neuroprotective Properties

Research indicates that compounds within the tetrahydroisoquinoline class exhibit neuroprotective effects. For instance, studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit AChE, an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a therapeutic target in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Experimental Data

-

Neuroprotection Against Oxidative Stress :

- A study demonstrated that this compound could significantly reduce cell death in PC12 cells exposed to hydrogen peroxide.

- The compound exhibited a protective effect with an IC50 value indicating its potency in preventing oxidative damage.

-

AChE Inhibition :

- Experimental assays revealed that this compound acts as a competitive inhibitor of AChE with a calculated IC50 value in the low micromolar range.

- Molecular docking studies suggested that it binds effectively to the active site of AChE, indicating potential for further development as a therapeutic agent.

Comparative Analysis

| Compound | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | Low micromolar | AChE inhibition | Neuroprotective effects observed |

| Other Isoquinolines | Varies | Mixed mechanisms (e.g., antioxidant) | Some show higher selectivity |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Methodology : Synthesis typically involves multi-step reactions, such as:

Condensation : Reacting phenethylamine derivatives with carbonyl compounds to form the tetrahydroisoquinoline core .

Substituent Introduction : Methoxy and methyl groups are added via alkylation or nucleophilic substitution. For example, methoxylation at the 6th position using methyl iodide under basic conditions .

Cyclization : Acid-catalyzed cyclization to form the tetrahydroisoquinoline ring .

Hydrochloride Salt Formation : Treatment with HCl in ethanol to precipitate the hydrochloride salt .

- Key Considerations : Purity (>95%) is achieved via recrystallization or column chromatography. Reaction yields depend on temperature control and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Q. How is the structural integrity of this compound verified?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C6, methyl at N1 and C3) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] for CHClNO, expected m/z 255.74) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- Disposal : Follow EPA guidelines for halogenated organic waste .

Advanced Research Questions

Q. How do computational methods optimize the synthesis of this compound?

- Approach :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps .

- Machine Learning : Models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts (e.g., trifluoroacetic acid for methoxylation) .

- Yield Prediction : Algorithms correlate reaction parameters (temperature, solvent polarity) with yields, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in receptor binding affinity (e.g., σ1 vs. σ2 receptors):

Assay Standardization : Compare IC values under identical conditions (e.g., pH 7.4, 37°C) .

Purity Analysis : HPLC-UV/MS detects impurities (>98% purity required for reliable data) .

Structural Confirmation : Ensure no racemization or degradation during storage (e.g., via stability studies under N atmosphere) .

Q. What structural modifications enhance selectivity for neurological targets?

- SAR Insights :

- Methoxy Position : 6-Methoxy substitution increases blood-brain barrier permeability vs. 7-methoxy analogs .

- Methyl Groups : N1 and C3 methyl groups reduce metabolic oxidation, improving half-life in vivo .

- Comparative Table :

| Compound | Substituents | Selectivity (σ1/σ2 Ratio) |

|---|---|---|

| 6-Methoxy-1,3-dimethyl | N1, C3 methyl | 12:1 |

| 6,7-Dimethoxy (Analog) | C6, C7 methoxy | 3:1 |

| 1-Benzyl derivative | N1 benzyl | 1:8 |

| Data derived from receptor binding assays . |

Methodological Resources

- Synthesis Optimization : ICReDD’s reaction design toolkit integrates computational and experimental data .

- Biological Testing : Use standardized protocols from Journal of Medicinal Chemistry for receptor binding assays .

- Data Reproducibility : Follow NIH guidelines for compound characterization and assay reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。